molecular formula C15H15N3O3 B13475391 3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione

3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione

Cat. No.: B13475391
M. Wt: 285.30 g/mol
InChI Key: JOFWTVIUJXDETL-UHFFFAOYSA-N
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Description

3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione is a complex organic compound with a unique structure that includes a piperidine ring fused to a tetrahydropyrroloisoindole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

3-(1-oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C15H15N3O3/c19-13-2-1-12(14(20)17-13)18-7-10-3-8-5-16-6-9(8)4-11(10)15(18)21/h3-4,12,16H,1-2,5-7H2,(H,17,19,20)

InChI Key

JOFWTVIUJXDETL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C4CNCC4=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione typically involves multiple stepsSubsequent steps involve the formation of pyrazoles through reactions with hydrazine monohydrate, cyclization catalyzed by gold, and final cyclization using sodium hydride .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. Advanced equipment and techniques are employed to ensure reproducibility and quality.

Chemical Reactions Analysis

Types of Reactions

3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialized materials and chemicals

Mechanism of Action

The mechanism of action of 3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[3,4-f]isoindole derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

    Piperidine derivatives: Compounds with a piperidine ring that exhibit different biological activities.

Uniqueness

3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione is unique due to its specific combination of structural features, which contribute to its distinct chemical and biological properties .

Biological Activity

3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione (CAS Number: 2616539-03-6) is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H15N3O3
  • Molecular Weight : 285.2979 g/mol
  • SMILES Notation : O=C1CCC(C(=O)N1)N1Cc2c(C1=O)cc1c(c2)CNC1

Biological Activity Overview

Research indicates that compounds similar to 3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione exhibit a range of biological activities including antiviral, anticancer, and anti-inflammatory effects.

Antiviral Activity

A study highlighted the antiviral potential of tetrahydroisoquinoline derivatives against human coronaviruses (HCoV-229E and HCoV-OC43). The compound's structure suggests it could inhibit viral replication through interference with viral entry or replication processes. Preliminary assays showed promising results when tested against these strains .

Anticancer Properties

The compound has shown potential in modulating pathways associated with cancer cell proliferation. Specifically, its interaction with IKAROS Family Zinc Finger proteins (IKZF2 and IKZF4) may influence gene expression linked to tumor growth and immune response. In vitro studies demonstrated that compounds targeting these pathways could reduce tumor cell viability .

Anti-inflammatory Effects

Research into related piperidine derivatives has revealed anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses. The specific mechanism of action for 3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione remains to be fully elucidated but is believed to involve suppression of NF-kB signaling pathways .

Case Studies and Research Findings

StudyFindings
Antiviral Activity Demonstrated effectiveness against HCoV strains; potential for further development as antiviral agents .
Cancer Pathway Modulation Targeting IKZF proteins led to decreased proliferation in cancer cell lines; suggests therapeutic potential in oncology .
Anti-inflammatory Activity Inhibition of cytokine production observed in related compounds; indicates a possible role in treating inflammatory diseases .

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